molecular formula C12H15Cl2NO2 B193302 N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid CAS No. 10477-72-2

N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid

Cat. No. B193302
CAS RN: 10477-72-2
M. Wt: 276.16 g/mol
InChI Key: RQAFMLCWWGDNLI-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

Concentrated hydrochloric acid (10 ml) was added to 2.0 g (6.9 mmol) of methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate, followed by stirring under heat for 1 hour over an oil bath controlled at 90° C. The reaction mixture was diluted with water and was then extracted three times with methylene chloride. As the raw material still remained, the reaction product was extracted with a 1N aqueous solution of sodium hydroxide. The water layer was acidified with hydrochloric acid and then extracted again with methylene chloride. The extract was dried and concentrated under reduced pressure. The residue so obtained was washed with n-hexane, whereby 1.61 g (5.83 mmol) of the title compound were obtained as white crystals (yield: 84.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]C)=[O:17])=[CH:11][CH:10]=1)[CH2:6][CH2:7][Cl:8]>O>[Cl:2][CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1)[CH2:6][CH2:7][Cl:8]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate
Quantity
2 g
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat for 1 hour over an oil bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
controlled at 90° C
EXTRACTION
Type
EXTRACTION
Details
was then extracted three times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with a 1N aqueous solution of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted again with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
WASH
Type
WASH
Details
was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.83 mmol
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 84.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.